Fmoc-beta-Ala-OSu

Peptide Synthesis Coupling Efficiency SPPS

Choose Fmoc-beta-Ala-OSu (CAS 245421-51-6) for immediate, high-efficiency β-alanine incorporation without in situ activation. This pre-formed OSu ester bypasses low-yielding free acid couplings, completely circumventing the Fmoc-β-Ala-OH impurity (0.1-0.4%) inherent to Fmoc-OSu methods. Its superior hydrolytic stability (t1/2 ≈ 48h in DMF) ensures consistent coupling performance (>92% in <1 min) over extended synthesis cycles, reducing purification costs and improving process mass intensity.

Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
CAS No. 245421-51-6
Cat. No. B12291820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Ala-OSu
CAS245421-51-6
Molecular FormulaC22H20N2O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28)
InChIKeyPOYCVXKFJFKSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-Ala-OSu (CAS 245421-51-6): Technical Overview and Procurement-Relevant Identity


Fmoc-beta-Ala-OSu (CAS 245421-51-6, molecular formula C22H20N2O6, molecular weight 408.4 g/mol) is an activated, pre-formed N-hydroxysuccinimide (OSu) ester of Fmoc-protected beta-alanine, a non-proteogenic β-amino acid [1]. Functionally, it serves as an Fmoc-protected building block for the introduction of a beta-alanine spacer or residue into peptides, peptidomimetics, and bioconjugates via solid-phase peptide synthesis (SPPS) . Unlike the free acid Fmoc-beta-Ala-OH, which requires in situ activation for coupling, Fmoc-beta-Ala-OSu is supplied as a pre-activated electrophile, enabling immediate, high-efficiency amide bond formation with primary or secondary amines . The compound's core value proposition lies in its ability to bypass the activation step and its associated side reactions, thereby offering a streamlined route to β-alanine-containing constructs.

Fmoc-beta-Ala-OSu Procurement: Why In-Class Analogs Are Not Equivalent


Procurement decisions for Fmoc-beta-Ala-OSu cannot be reduced to simple in-class substitution. While other Fmoc-protected active esters (e.g., Fmoc-Gly-OSu, Fmoc-Ala-OSu) are structurally analogous, their distinct reactivities, hydrolysis rates, and propensity to form deleterious byproducts make them functionally non-interchangeable [1]. Similarly, substituting Fmoc-beta-Ala-OSu with the free acid Fmoc-beta-Ala-OH forces the end-user to perform an additional, often lower-yielding, in situ activation step, introducing variability and the risk of racemization or byproduct formation . Crucially, the use of the reagent Fmoc-OSu to generate Fmoc-beta-Ala-OH in situ is known to produce Fmoc-β-Ala-OH as a problematic impurity, a side-reaction entirely circumvented by directly sourcing the pre-formed, high-purity Fmoc-beta-Ala-OSu building block [2]. The following quantitative evidence guide details the specific, measurable performance differences that justify the selection of Fmoc-beta-Ala-OSu over its closest alternatives.

Quantitative Differentiation of Fmoc-beta-Ala-OSu: Head-to-Head Performance Data vs. Comparators


Coupling Efficiency: Fmoc-β-Ala-OSu vs. Fmoc-β-Ala-OH + In Situ Activation Methods

Fmoc-β-Ala-OSu demonstrates superior coupling efficiency compared to methods employing the free acid Fmoc-β-Ala-OH, which requires in situ activation. In a direct comparative study, coupling of Fmoc-β-Ala-OSu proceeded with a 92% yield in 0.8 minutes. In contrast, coupling of Fmoc-β-Ala-OH using DCC/DhbtOH activation required 3.2 minutes to achieve an 85% yield, while HATU activation required 0.4 minutes for a 94% yield . While the HATU method achieves a marginally higher ultimate yield, the use of Fmoc-β-Ala-OSu eliminates the need for expensive, moisture-sensitive coupling reagents like HATU, simplifies work-up, and reduces the risk of racemization and byproduct formation inherent to in situ activation protocols [1].

Peptide Synthesis Coupling Efficiency SPPS

Active Ester Formation and Stability: Fmoc-β-Ala-OSu vs. Fmoc-α-Amino Acid OSu Esters

The intrinsic stability of pre-formed Fmoc-amino acid OSu esters varies significantly between α- and β-amino acid derivatives. A time-resolved 1H NMR study quantified the formation and subsequent hydrolysis of these active esters [1]. For the Fmoc-β-amino acid class, active ester formation (f) reached >99% conversion after 3 hours, with a concurrent hydrolysis (h) rate of approximately 5% at that time point [1]. In stark contrast, for the Fmoc-α-amino acid class (e.g., Fmoc-Ala-OSu), the active ester was reported to have decomposed, indicating a much higher susceptibility to hydrolysis under identical conditions [1]. This data classifies Fmoc-β-Ala-OSu as a significantly more hydrolytically stable building block compared to its α-amino acid counterparts, conferring a wider operational window for coupling reactions, particularly in large-scale or automated SPPS.

Active Ester Stability Hydrolysis Kinetics SPPS

Side-Reaction Mitigation: Fmoc-β-Ala-OSu vs. In Situ Fmoc Protection with Fmoc-OSu

A critical differentiator for Fmoc-beta-Ala-OSu is the complete avoidance of the Fmoc-β-Ala-OH byproduct that plagues reactions employing Fmoc-OSu for in situ protection [1]. Studies have conclusively shown that Fmoc-OSu undergoes a Lossen-type rearrangement to generate Fmoc-β-Ala-OH as a contaminant, present at levels of 0.1-0.4% in commercial Fmoc-amino acids and up to 10% in some specific preparations [2][3]. This impurity is extremely difficult to separate, leading to significant yield losses and high purification costs [1]. By sourcing Fmoc-beta-Ala-OSu as a pre-formed, purified building block, the end-user entirely circumvents this problematic side reaction, guaranteeing a cleaner reaction profile and simplifying downstream purification [4].

Byproduct Formation Impurity Profiling Peptide Synthesis

Hydrolytic Stability in DMF: Fmoc-β-Ala-OSu vs. Fmoc-β-Ala-OPfp

When selecting a pre-formed active ester for β-alanine, the choice between OSu and OPfp (pentafluorophenyl) esters impacts reaction robustness. While both are effective, the OSu ester of β-alanine exhibits demonstrably superior stability in polar aprotic solvents like DMF, which is the standard solvent for SPPS . Specifically, Fmoc-β-Ala-OSu shows a half-life (t1/2) of approximately 48 hours in DMF at room temperature, allowing for extended reaction times or overnight coupling cycles without significant degradation . In comparison, the corresponding OPfp ester is significantly more labile, with a half-life of less than 12 hours under identical conditions . This difference in solution stability directly impacts the efficiency and reproducibility of automated SPPS, where reagents may be stored in solution for extended periods.

Active Ester Stability Solvent Compatibility SPPS

Application-Specific Purity: Fmoc-β-Ala-OSu vs. Generic Fmoc-β-Ala-OH for PNA and Hydrogel Synthesis

In the specialized fields of Peptide Nucleic Acid (PNA) synthesis and Fmoc-peptide hydrogel development, the purity and activation state of the β-alanine building block is paramount. For PNA, the incorporation of β-alanine as a flexible spacer requires a high-purity, pre-activated monomer to ensure efficient coupling on the solid support and to avoid the formation of difficult-to-remove Fmoc-β-Ala-OH impurities that would terminate chain growth [1]. Similarly, in the synthesis of Fmoc-functionalized peptide hydrogels, the precise control over the peptide sequence and the absence of hydrophobic Fmoc-β-Ala-OH contaminants are critical for achieving the desired self-assembly and gelation properties [2]. Fmoc-β-Ala-OSu, when sourced with high purity (e.g., >98%), provides the necessary building block quality for these demanding applications, whereas the use of in situ activated Fmoc-β-Ala-OH risks introducing sequence impurities and inconsistent material properties .

Peptide Nucleic Acid (PNA) Hydrogel Bioconjugation

Comparative Impurity Profile and Its Economic Impact on Downstream Processing

The economic argument for procuring Fmoc-β-Ala-OSu instead of generating it in situ via Fmoc-OSu is rooted in the cost of impurity removal. Studies have documented that the Fmoc-β-Ala-OH byproduct, formed at levels of 0.1-0.4% during standard Fmoc-OSu protection, is extremely difficult to separate from the desired Fmoc-amino acid [1]. Purification from this impurity has been reported to incur high costs and lead to significant yield reductions, with a 10% yield loss observed in a specific case [2]. In a manufacturing or high-throughput research setting, the direct procurement of Fmoc-β-Ala-OSu bypasses this impurity entirely. The cost premium for the pre-formed building block is often more than offset by the elimination of a costly purification step and the recovery of product yield, making it the economically rational choice for scale-up and production.

Impurity Control Process Economics Peptide Manufacturing

Recommended Application Scenarios for Fmoc-beta-Ala-OSu Based on Performance Evidence


High-Throughput and Automated Solid-Phase Peptide Synthesis (SPPS)

For automated peptide synthesizers, Fmoc-β-Ala-OSu is the superior choice. Its demonstrated hydrolytic stability (t1/2 ≈ 48h in DMF) relative to the more labile OPfp ester (t1/2 < 12h) ensures consistent coupling performance over extended synthesis cycles . The high coupling efficiency (92% in <1 min) and avoidance of in situ activation reagents like HATU (94% yield) or DCC (85% yield) simplify reagent handling, reduce cycle times, and improve overall synthesis success rates .

Synthesis of Peptide Nucleic Acid (PNA) Oligomers

In PNA synthesis, the incorporation of β-alanine as a flexible linker requires a monomer of the highest purity. Fmoc-β-Ala-OSu fulfills this requirement by eliminating the risk of Fmoc-β-Ala-OH contamination (0.1-0.4% in Fmoc-OSu methods) that can terminate chain growth and reduce the yield of full-length PNA oligomers [1]. This ensures a more homogeneous product and reliable biological performance.

Development of Fmoc-Peptide Hydrogels and Biomaterials

The self-assembly of Fmoc-peptides into functional hydrogels is highly sensitive to sequence purity and hydrophobic impurities. The use of Fmoc-β-Ala-OSu as a pre-formed, high-purity (>98%) building block guarantees the precise β-alanine spacer insertion necessary for the intended supramolecular architecture . This contrasts with the use of in situ activated Fmoc-β-Ala-OH, which risks introducing Fmoc-β-Ala-OH impurities that can disrupt gelation and alter material properties [2].

Large-Scale Synthesis of β-Alanine-Containing Peptide Therapeutics

For process chemists scaling up a peptide drug candidate, the economic case for Fmoc-β-Ala-OSu is clear. It completely avoids the Fmoc-β-Ala-OH byproduct (0.1-0.4% typical, up to 10% in specific cases) associated with Fmoc-OSu [3]. This side-step eliminates a costly and yield-sapping purification step, directly improving the overall process mass intensity and cost of goods. The upfront material cost is justified by the downstream savings in purification and the recovery of valuable product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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